REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH2:8])=[CH:5][CH:4]=1.[OH-].[Na+].[SH:13][CH2:14][CH2:15][OH:16]>COC1C=CC(O)=CC=1.O1CCCC1>[CH:7]([C:6]1[CH:9]=[CH:10][C:3]([CH2:2][S:13][CH2:14][CH2:15][OH:16])=[CH:4][CH:5]=1)=[CH2:8] |f:1.2|
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
catalyst
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered by the same operation as in Example 1
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure (140-145 ° C./1-2 mmHg)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(CSCCO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |